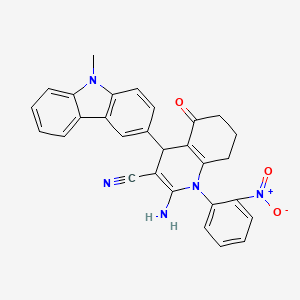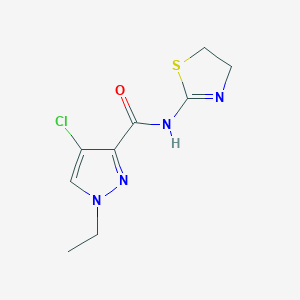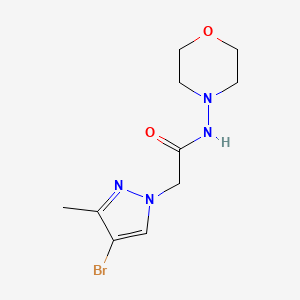![molecular formula C15H10F2N4O B10964477 7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10964477.png)
7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE is a synthetic organic compound that belongs to the class of pyrazolopyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring is formed through cyclization reactions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents under specific conditions.
Attachment of the methoxyphenyl group: This can be achieved through coupling reactions, such as Suzuki or Heck coupling.
Formation of the cyanide group: The cyanide group is introduced using cyanating agents like potassium cyanide or trimethylsilyl cyanide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions could target the cyanide group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Use in the manufacture of specialty chemicals or materials.
作用机制
The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds might:
Bind to enzymes or receptors: Modulating their activity.
Interfere with cellular pathways: Affecting processes like signal transduction or gene expression.
相似化合物的比较
Similar Compounds
- 7-(TRIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
- 7-(DIFLUOROMETHYL)-5-(4-HYDROXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE
Uniqueness
The presence of the difluoromethyl group in 7-(DIFLUOROMETHYL)-5-(4-METHOXYPHENYL)PYRAZOLO[1,5-A]PYRIMIDIN-3-YL CYANIDE may confer unique properties, such as increased lipophilicity or metabolic stability, compared to similar compounds.
属性
分子式 |
C15H10F2N4O |
|---|---|
分子量 |
300.26 g/mol |
IUPAC 名称 |
7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C15H10F2N4O/c1-22-11-4-2-9(3-5-11)12-6-13(14(16)17)21-15(20-12)10(7-18)8-19-21/h2-6,8,14H,1H3 |
InChI 键 |
SGXYDNKTPZITOU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10964397.png)
![1-(3-Chlorophenyl)-3-[3-(morpholin-4-yl)propyl]urea](/img/structure/B10964398.png)
![Ethyl 4-{4-[(4-chlorobenzyl)oxy]-3-nitrophenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10964406.png)

![3-cyclohexyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10964412.png)
![2-(5-ethylthiophen-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10964424.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10964429.png)

![4-Chloro-1-methyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B10964443.png)
![2,2,2-trifluoroethyl (2E)-4-[(2,6-dimethoxypyrimidin-4-yl)amino]-4-oxobut-2-enoate](/img/structure/B10964447.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(4-methylpiperazin-1-yl)propanamide](/img/structure/B10964448.png)


![2-{3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]phenyl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10964458.png)
